Esfingosina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

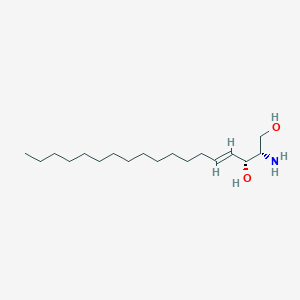

Sphingosine is an 18-carbon amino alcohol with the chemical formula C18H37NO2. It is a fundamental component of sphingolipids, which are essential constituents of cell membranes. Sphingosine is characterized by its long aliphatic chain and an amino group at the 2-position, making it amphiphilic and capable of interacting with both hydrophilic and hydrophobic regions of the cell membrane .

Mecanismo De Acción

Target of Action

Sphingosine primarily targets sphingosine-1-phosphate (S1P) receptors . These receptors, known as S1PR1-S1PR5, are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking . Sphingosine also targets the Genome polyprotein in various organisms .

Mode of Action

Sphingosine can be phosphorylated in vivo via two kinases, sphingosine kinase type 1 and sphingosine kinase type 2 . This leads to the formation of sphingosine-1-phosphate (S1P), a potent signaling lipid . S1P exerts its action through multiple enzymatic reactions in different cell locations, such as the endoplasmic reticulum, mitochondria, and nucleus . It interacts with its GPCRs on the cell surface , regulating cellular behavior such as migration, adhesion, survival, and proliferation .

Biochemical Pathways

Sphingosine is synthesized from palmitoyl CoA and serine in a condensation required to yield dihydrosphingosine . The catabolically generated sphingosine is phosphorylated by either of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P . S1P/S1PR/G-proteins have the ability to trigger different signaling pathways within the cell, such as PI3K/Akt/mTOR .

Pharmacokinetics

It’s known that sphingosine is extensively metabolized, with 14 metabolites identified, including two major active metabolites (cc112273 and cc1084037) and one major inactive metabolite (rp101124) in circulation . Ozanimod, a sphingosine 1-phosphate receptor modulator, has been studied for its pharmacokinetics, showing that the total mean recovery of the administered radioactivity was ∼63%, with ∼26% and ∼37% recovered from urine and feces, respectively .

Result of Action

The molecular and cellular effects of sphingosine’s action are diverse. For instance, sphingosine and its derivative, S1P, have been found to promote cold tolerance in cold-tolerant citrus species . Sphingosine also plays a role in regulating development, metabolism, inflammation, and many other aspects of life .

Action Environment

The action of sphingosine can be influenced by environmental factors. For example, in plants, the role of sphingosine in cold stress tolerance has been studied, with findings indicating that sphingosine accumulation promotes cold tolerance in cold-tolerant citrus species .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using sphingosine in lab experiments is its ability to specifically target various signaling pathways, which are involved in regulating cell proliferation, differentiation, migration, and apoptosis. However, one limitation is that sphingosine has been found to be toxic at high concentrations, which should be taken into consideration when using sphingosine in lab experiments.

Direcciones Futuras

Future research on sphingosine should focus on fully understanding its mechanism of action, including its effects on various signaling pathways and its impact on other physiological systems. Additionally, research on the use of sphingosine in combination with other therapies should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of sphingosine for the treatment of other diseases such as neurodegenerative disorders and immune disorders should be further explored.

In conclusion, sphingosine is a naturally occurring amino alcohol that has a wide range of biological activities including anti-inflammatory, anti-cancer, and pro-apoptotic effects. It has potential use in the treatment of cancer, neurodegenerative diseases, and immune disorders. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other therapies. Additionally, research on its potential use for the treatment of other diseases such as neurodegenerative disorders and immune disorders should also be conducted. Future research on sphingosine should focus on understanding its mechanism of action, its effects on various signaling pathways, and its potential use as a therapeutic target for the treatment of cancer, neurodegenerative diseases, and immune disorders.

Aplicaciones Científicas De Investigación

Sphingosine has a wide range of scientific research applications:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sphingosine is synthesized de novo in the endoplasmic reticulum through a series of enzymatic reactions. The process begins with the condensation of palmitoyl-CoA and serine, catalyzed by serine palmitoyltransferase, to form 3-ketosphinganine. This intermediate is then reduced to dihydrosphingosine, which is subsequently desaturated to form sphingosine .

Industrial Production Methods

Industrial production of sphingosine often involves the extraction from natural sources, such as mammalian tissues, using lipid extraction methods. One common method is the modified Bligh and Dyer method, which partitions lipids into a binary mixture of chloroform and methanol . This is followed by reverse-phase ultrahigh-performance liquid chromatography (UHPLC) and mass spectrometry (MS) analysis to isolate and quantify sphingosine .

Análisis De Reacciones Químicas

Types of Reactions

Sphingosine undergoes various chemical reactions, including:

Phosphorylation: Sphingosine can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate, a potent signaling lipid.

Oxidation and Reduction: Sphingosine can be oxidized to form ceramides, which are involved in cell signaling and apoptosis.

Substitution: Sphingosine can react with fatty acids to form complex sphingolipids, such as sphingomyelin.

Common Reagents and Conditions

Phosphorylation: Sphingosine kinases and ATP are commonly used for phosphorylation reactions.

Oxidation: Enzymes such as ceramide synthase are involved in the oxidation of sphingosine to ceramides.

Substitution: Fatty acyl-CoA and specific enzymes are used for the formation of complex sphingolipids.

Major Products

Sphingosine-1-phosphate: Formed through phosphorylation and involved in various signaling pathways.

Ceramides: Formed through oxidation and play a role in cell apoptosis and signaling.

Sphingomyelin: A complex sphingolipid formed through substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

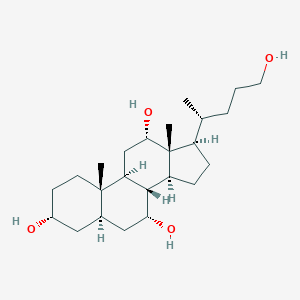

Dihydrosphingosine: A precursor in the biosynthesis of sphingosine and shares similar structural features.

Phytosphingosine: Found in yeast and plants, it has an additional hydroxyl group compared to sphingosine.

Ceramides: Formed from sphingosine and involved in cell signaling and apoptosis.

Uniqueness

Sphingosine is unique due to its role as a precursor to sphingosine-1-phosphate, a potent signaling molecule with diverse biological functions. Unlike dihydrosphingosine and phytosphingosine, sphingosine is more prevalent in mammalian cells and has a broader range of signaling activities .

Propiedades

Número CAS |

123-78-4 |

|---|---|

Fórmula molecular |

C18H37NO2 |

Peso molecular |

299.5 g/mol |

Nombre IUPAC |

(E)-2-aminooctadec-4-ene-1,3-diol |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+ |

Clave InChI |

WWUZIQQURGPMPG-CCEZHUSRSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

SMILES isomérico |

CCCCCCCCCCCCC/C=C/C(C(CO)N)O |

SMILES canónico |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

Apariencia |

Unit:25 mgSolvent:nonePurity:98+%Physical solid |

melting_point |

81 °C |

Key on ui other cas no. |

2733-29-1 123-78-4 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Sinónimos |

2-Amino-4-octadecene-1,3-diol; trans-4-Sphingenine; Erythrosphingosine; (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol; (-)-Sphingosine; |

Origen del producto |

United States |

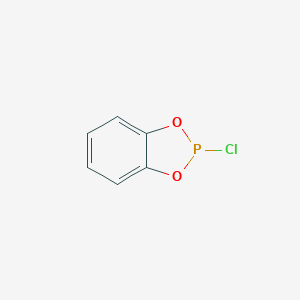

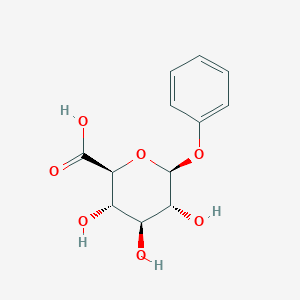

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

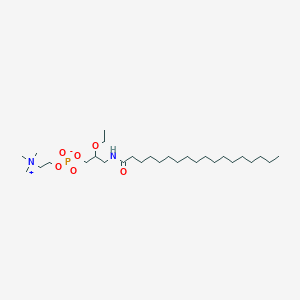

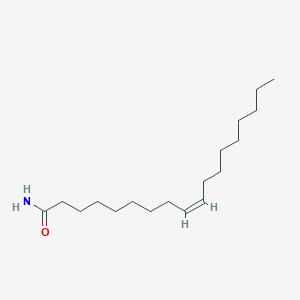

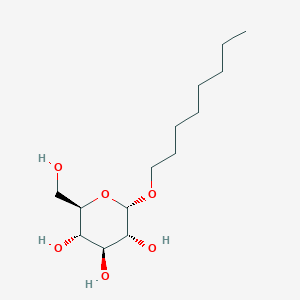

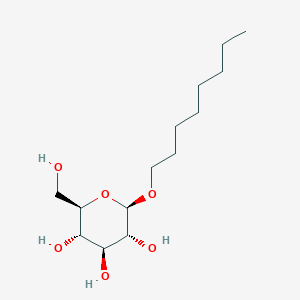

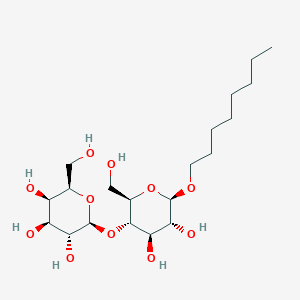

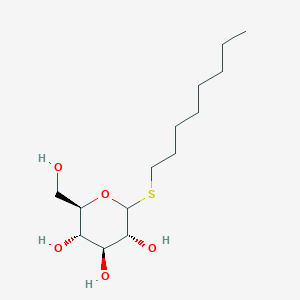

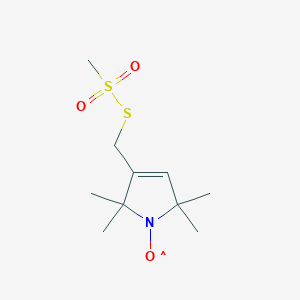

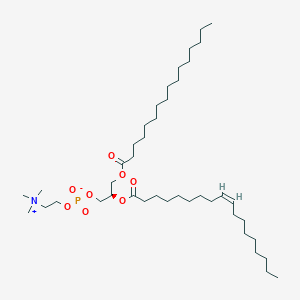

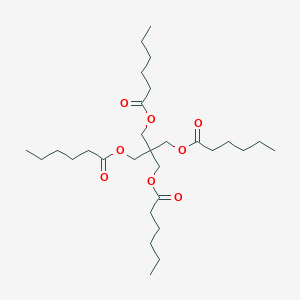

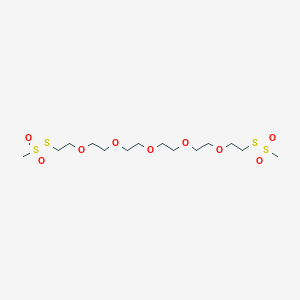

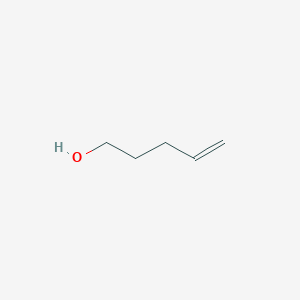

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.